molecular formula C11H12N2O2 B11896831 3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid

3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid

Katalognummer: B11896831
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: ANNJTXAXHUHGGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid is a heterocyclic organic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a propanoic acid side chain further distinguishes it.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as its role in blocking γ-aminobutyric acid receptors in the case of its use as a tranquilizer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its fused bicyclic structure and the presence of a propanoic acid side chain make it a versatile compound for various applications.

Eigenschaften

Molekularformel

C11H12N2O2

Molekulargewicht

204.22 g/mol

IUPAC-Name

3-(1-methylimidazo[1,5-a]pyridin-3-yl)propanoic acid

InChI

InChI=1S/C11H12N2O2/c1-8-9-4-2-3-7-13(9)10(12-8)5-6-11(14)15/h2-4,7H,5-6H2,1H3,(H,14,15)

InChI-Schlüssel

ANNJTXAXHUHGGN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=CC=CN2C(=N1)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.